(R)-Boc-2-amino-3-propargylsulfanyl-propionic acid DCHA
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Overview
Description
The compound you mentioned is a complex organic molecule. Organic molecules often have a carbon backbone and can contain functional groups like amines (-NH2), carboxylic acids (-COOH), and sulfanyl groups (-SH). The “Boc” in the name likely refers to a tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines .
Synthesis Analysis
The synthesis of complex organic molecules typically involves multiple steps, each adding or modifying a part of the molecule. The exact process would depend on the structure of the molecule and the specific functional groups present .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The types of chemical reactions a compound can undergo depend on its functional groups. For example, amines can participate in acid-base reactions, and carboxylic acids can undergo esterification reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. These properties can be determined through various laboratory experiments .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynylsulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H17NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-17-7-8(9(13)14)12-10(15)16-11(2,3)4/h11-13H,1-10H2;1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t;8-/m.0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZODMWFVQDUNT-WDBKTSHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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